molecular formula C22H17N3O3 B3710164 3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

Cat. No.: B3710164
M. Wt: 371.4 g/mol
InChI Key: LERKLZAIEPRJGK-UHFFFAOYSA-N
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Description

“3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate” is a compound that contains a benzimidazole nucleus . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), can give 2-aryl benzimidazoles in high yield . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for several hours can afford 4-(1H-benzimidazol-2-yl)aniline .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the types and numbers of hydrogen atoms in the molecule . The 13C NMR spectrum can provide information about the types and numbers of carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of “this compound” can be analyzed based on its functional groups. For instance, the benzimidazole moiety can undergo various reactions due to its amphoteric nature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its solubility can be determined based on its polarity . Its conductivity can be determined based on its electron-donating ability .

Mechanism of Action

The mechanism of action of “3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate” can be inferred from the biological activities of benzimidazole derivatives. For instance, benzimidazole derivatives can interact with the biopolymers of the living systems due to their structural similarity to naturally occurring nucleotides .

Safety and Hazards

The safety and hazards of “3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate” can be inferred from the safety and hazards of benzimidazole derivatives. For instance, some benzimidazole derivatives are used as therapeutic agents in the treatment of various diseases .

Future Directions

The future directions of “3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate” can be inferred from the future directions of benzimidazole derivatives. For instance, benzimidazole derivatives can be further developed into new drugs to overcome the increasing public health problems due to antimicrobial resistance .

Properties

IUPAC Name

[3-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14(26)28-18-6-4-5-16(13-18)22(27)23-17-11-9-15(10-12-17)21-24-19-7-2-3-8-20(19)25-21/h2-13H,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERKLZAIEPRJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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